4-(4-Fluorophenyl)-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol
Beschreibung
Eigenschaften
Molekularformel |
C11H10FN3O |
|---|---|
Molekulargewicht |
219.21 g/mol |
IUPAC-Name |
4-(4-fluorophenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[2,3-c]pyrazol-3-one |
InChI |
InChI=1S/C11H10FN3O/c12-7-3-1-6(2-4-7)8-5-13-10-9(8)11(16)15-14-10/h1-4,8H,5H2,(H3,13,14,15,16) |
InChI-Schlüssel |
JUYHUJVIPVKIOR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2=C(N1)NNC2=O)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Pyrrole Ring Formation via Paal-Knorr Synthesis
The pyrrolo[2,3-c]pyrazole core is often constructed through cyclocondensation reactions. A key step involves the Paal-Knorr synthesis, where 1,4-diketones react with hydrazines to form pyrrole intermediates. For example:
-
Starting materials : 4-Fluorophenylacetone and ethyl glyoxalate.
-
Conditions : Reflux in acetic acid with catalytic HCl for 6–8 hours.
The resulting pyrrole intermediate undergoes further cyclization with hydrazine hydrate to form the pyrazole ring. This method ensures regioselectivity but requires precise stoichiometry to avoid byproducts.
Multi-Component Reactions (MCRs)
One-Pot Synthesis Using Aldehydes and Hydrazines
A three-component reaction between 4-fluorobenzaldehyde, β-keto esters, and hydrazine derivatives enables efficient assembly of the pyrrolopyrazole framework:
-
Reagents :
-
4-Fluorobenzaldehyde (1.2 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Methylhydrazine (1.5 eq)
-
This method minimizes purification steps and improves atom economy.
Ring-Closing Strategies
Intramolecular Cyclization of Linear Precursors
Linear precursors like N-(4-fluorophenyl)pyrrolidin-3-one are functionalized with hydrazine groups to facilitate ring closure:
-
Step 1 : Bromination at the α-position of the ketone using NBS (N-bromosuccinimide).
-
Step 2 : Substitution with hydrazine hydrate in ethanol at 60°C.
Optimization Studies
Solvent and Catalyst Screening
Comparative studies reveal that polar aprotic solvents (e.g., DMF) enhance reaction rates, while Lewis acids (ZnCl₂) improve regioselectivity:
| Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| DMF | ZnCl₂ | 100 | 82 |
| Ethanol | None | 80 | 68 |
| Toluene | FeCl₃ | 110 | 71 |
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-(4-Fluorphenyl)-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen einführen.
Reduktion: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen entfernen oder Doppelbindungen reduzieren.
Substitution: Diese Reaktion kann eine funktionelle Gruppe durch eine andere ersetzen, wie z. B. Halogenierung oder Nitrierung.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Halogenierungsmittel wie Brom. Reaktionsbedingungen beinhalten oft spezifische Temperaturen, Lösungsmittel und Katalysatoren, um die Reaktionen bis zur Beendigung zu treiben .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise könnte Oxidation zu hydroxylierten Derivaten führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen an die Pyrazol- oder Tetrahydropyrrolringe einführen könnten .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von 4-(4-Fluorphenyl)-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Diese Zielstrukturen könnten Enzyme, Rezeptoren oder andere Proteine sein. Die Verbindung kann ihre Wirkungen ausüben, indem sie an diese Zielstrukturen bindet und ihre Aktivität moduliert, was zu nachgeschalteten Auswirkungen auf zelluläre Signalwege führt.
Wirkmechanismus
The mechanism of action of 4-(4-Fluorophenyl)-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Pyrano[2,3-c]pyrazole Derivatives
Compounds such as 6-Amino-1-(4-fluorophenyl)-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (3x) and N-(5-Cyano-4-(4-fluorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-6-yl)-4-methylbenzenesulfonamide (4e) () share the pyrano[2,3-c]pyrazole backbone but differ in substituents. Key distinctions include:
- 3x: Contains a cyano group at position 5 and an amino group at position 6, yielding a melting point of 189.2°C.
| Compound | Substituents (Positions) | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| 3x () | 4-(4-Fluorophenyl), 5-CN, 6-NH₂ | 189.2 | 85 |
| 4e () | 4-(4-Fluorophenyl), 6-SO₂C₆H₄CH₃ | 178.5 | 80 |
These analogs exhibit higher thermal stability (melting points >160°C) compared to non-fluorinated derivatives, attributed to fluorine's electron-withdrawing effects and enhanced crystal packing .
Dihydropyrano[2,3-c]pyrazole Derivatives with Varied Aryl Groups
describes compounds like 5b and 5c, which incorporate phenol or chlorophenyl groups instead of fluorine:
- 5b: 4-(6-Amino-5-(4-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenol.
- 5c: 4-(4-Chlorophenyl)-5-(4-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-6-amine.
| Compound | Key Substituents | Functional Implications |
|---|---|---|
| 5b () | Phenol at position 4 | Increased solubility in polar solvents |
| 5c () | 4-Chlorophenyl at position 4 | Enhanced lipophilicity |
The hydroxyl group in 5b improves aqueous solubility, while chlorine in 5c increases membrane permeability, highlighting the role of substituents in tuning physicochemical properties .
Thiazole- and Triazole-Containing Analogs
Compounds 4 and 5 from integrate thiazole and triazole rings:
- 4 : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
- 5 : 4-(4-Fluorophenyl) analog of 4 .
| Compound | Halogen Substituent | Structural Feature |
|---|---|---|
| 4 | Chlorine | Isostructural with Br-substituted analogs |
| 5 | Fluorine | Enhanced dipole moments due to F atoms |
Both compounds exhibit identical crystal packing with minor adjustments for halogen size, demonstrating fluorine's minimal steric impact compared to chlorine .
Fused Triazole Derivatives
details fused triazoles like 2c and 2e , which lack the pyrazole core but share fluorinated aryl groups:
- 2c : 1-(5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]triazol-3-yl)-1-phenylethan-1-ol.
- 2e: (5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]triazol-3-yl)(phenyl)methanol.
| Compound | Physical State | Key Difference from Target Molecule |
|---|---|---|
| 2c | Colorless oil | Flexible triazole-pyrrolo system |
| 2e | Colorless oil | Methanol substituent at position 3 |
These compounds exhibit lower thermal stability (oily consistency vs. crystalline solids) due to reduced rigidity .
Key Research Findings
Fluorine's Role: Fluorinated analogs consistently show higher melting points and improved bioactivity compared to non-fluorinated derivatives, as seen in 3x (189.2°C) vs. non-fluorinated pyrano[2,3-c]pyrazoles .
Substituent Effects : Polar groups (e.g., -OH in 5b ) enhance solubility, while halogens (Cl/F) modulate lipophilicity and crystal packing .
Structural Flexibility: Rigid fused-ring systems (e.g., pyrano[2,3-c]pyrazole) favor crystalline stability, whereas flexible triazole-pyrrolo derivatives remain oily .
Biologische Aktivität
4-(4-Fluorophenyl)-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol is a heterocyclic compound belonging to the pyrazole class. Its unique structure combines a tetrahydropyrrolo moiety with a pyrazole ring, which enhances its biological activity and potential therapeutic applications. This article explores the compound's biological activities, including its anticancer properties, enzyme inhibition capabilities, and other pharmacological effects.
Structural Features
The molecular formula of 4-(4-Fluorophenyl)-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol is with a molecular weight of 233.24 g/mol. The presence of a fluorophenyl group is significant as it influences the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 233.24 g/mol |
| CAS Number | 1707400-06-3 |
Anticancer Properties
Research indicates that 4-(4-Fluorophenyl)-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol exhibits significant cytotoxicity against various cancer cell lines. It has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells.
- Case Study : A study demonstrated that the compound inhibited cell proliferation in H460 (lung cancer), MCF7 (breast cancer), and A549 (lung adenocarcinoma) cell lines with IC50 values ranging from 0.75 to 4.21 µM .
Enzyme Inhibition
The compound has been identified as a potent inhibitor of several key enzymes involved in cancer progression and inflammation:
- Cyclin-dependent Kinases (CDKs) : Inhibitory activity against CDK2 was noted with an IC50 value of approximately 25 nM .
- Aurora Kinase : It shows promising inhibition against Aurora-A kinase with an IC50 value of 67 nM .
The biological activity of this compound is attributed to its ability to bind selectively to the ATP-binding sites of target kinases. The fluorophenyl group enhances binding affinity and specificity towards these enzymes.
Comparative Analysis
To understand the unique properties of 4-(4-Fluorophenyl)-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol compared to related compounds, the following table summarizes key differences:
| Compound | Structural Feature | Biological Activity |
|---|---|---|
| 4-(4-Fluorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol | Contains a fluorophenyl group | Significant anticancer activity; CDK inhibition |
| 1-Methylpyrazole | Simple pyrazole structure | Limited biological activity compared to tetrahydropyrrolos |
| 3-Amino-1H-pyrazole | Contains an amino group | Different reactivity; less potent in anticancer applications |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-(4-fluorophenyl)-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol?
- Methodological Answer : Multi-step synthesis typically involves cyclocondensation of hydrazines with diketones, followed by fluorophenyl group introduction. Key steps include:
-
Diazomethane treatment under controlled temperatures (−20 to −15°C) to form the pyrazole core (reaction time: 40–48 hr) .
-
Purification via column chromatography (ethyl acetate/hexane, 1:4) and recrystallization (2-propanol or methanol) .
-
Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy ensure intermediate purity and structural confirmation .
Key Reaction Parameters Conditions Temperature control −20 to −15°C for cyclization Solvent system for purification Ethyl acetate/hexane (1:4) Recrystallization solvents 2-propanol, methanol
Q. How is the structural elucidation of this compound validated?
- Methodological Answer : Use a combination of:
- X-ray crystallography (SHELX programs for refinement; data-to-parameter ratio >18.8 ensures reliability) .
- ¹H-NMR and LC-MS for functional group identification and molecular weight confirmation .
- Elemental analysis to verify stoichiometry .
Advanced Research Questions
Q. How can computational modeling predict the compound’s bioactivity?
- Methodological Answer :
-
Molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like P2X7 receptors (IC₅₀ values: 18–40 nM for related pyrazoles) .
-
ADME analysis using tools like SwissADME to predict pharmacokinetics (e.g., logP ~1.93–2.20 for similar derivatives) .
-
Validation : Compare docking scores with experimental IC₅₀ values from cell-based assays .
Computational Parameters Values/Approach Docking software AutoDock Vina Key targets P2X7 receptors, phosphodiesterases Predicted logP range 1.63–2.20
Q. How to resolve contradictions in crystallographic and spectroscopic data?
- Methodological Answer :
- Cross-validation : Combine X-ray data (SHELXL refinement ) with ¹H-NMR coupling constants to confirm ring conformations.
- Dynamic NMR to assess rotational barriers in flexible moieties (e.g., tetrahydropyrrolo rings) .
- High-resolution mass spectrometry (HRMS) to verify molecular formula discrepancies .
Data Contradiction Analysis
Q. Why do melting points vary across synthetic batches?
- Methodological Answer :
- Impurity profiles : Recrystallization efficiency impacts purity (target: >99% via HPLC ).
- Polymorphism : Screen solvents (e.g., methanol vs. 2-propanol) to isolate stable crystalline forms .
- Documented range : 6.62–6.66°C for structurally similar pyrazoles .
Biological Activity Evaluation
Q. What assays are suitable for assessing its enzyme inhibitory potential?
- Methodological Answer :
- Cell-free systems : Fluorescence-based assays for phosphodiesterase inhibition (IC₅₀ determination) .
- Cell-based assays : Measure P2X7 receptor antagonism via ATP-induced IL-1β release in macrophages .
- Controls : Use A-740003 (reference P2X7 antagonist) for comparative analysis .
Structural Optimization Strategies
Q. How to design derivatives with improved solubility?
- Methodological Answer :
- Functionalization : Introduce polar groups (e.g., sulfonyl, picolinonitrile) to reduce logP .
- Salt formation : Hydrochloride salts (e.g., 1-(4-Tetrahydropyranyl)-derivative) enhance aqueous solubility .
- Prodrug approaches : Esterification of phenolic -OH for transient lipophilicity .
Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular weight range | 307.18–474.24 g/mol | |
| Purity (HPLC) | >99% | |
| Melting point range | 6.62–6.66°C |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
